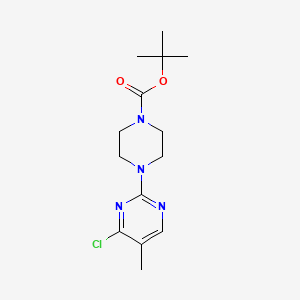

Tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group and a substituted pyrimidine ring. The pyrimidine moiety is substituted at the 4-position with a chlorine atom and at the 5-position with a methyl group, which confers distinct electronic and steric properties. This compound is primarily utilized as an intermediate in medicinal chemistry for the synthesis of biologically active molecules, particularly kinase inhibitors or antimicrobial agents. Its stability and reactivity are influenced by the electron-withdrawing chlorine and electron-donating methyl groups on the pyrimidine ring, as well as the steric bulk of the tert-butyl carbamate group .

Properties

IUPAC Name |

tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-10-9-16-12(17-11(10)15)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVACVPKAJGXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-chloro-5-methylpyrimidine with piperazine in the presence of a tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 4-chloro-5-methylpyrimidine is reacted with piperazine in an appropriate solvent such as dichloromethane.

Step 2: Tert-butyl chloroformate is added to the reaction mixture to form the tert-butyl ester.

The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyrimidine ring, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate has been explored for its potential as an active pharmaceutical ingredient (API) due to its structural similarity to known pharmacophores.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The pyrimidine moiety is known to enhance biological activity, making it a candidate for further development in anticancer therapies.

Antimicrobial Properties

Research has also highlighted the compound's antimicrobial properties, particularly against Gram-positive bacteria. The presence of the piperazine ring contributes to its efficacy.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Biochemical Research

The compound serves as a valuable tool in biochemical assays, particularly in studying receptor interactions and enzyme inhibition.

Receptor Modulation

This compound has been shown to modulate certain neurotransmitter receptors, which could lead to new insights into neuropharmacology.

Enzyme Inhibition Studies

Inhibitory assays have demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential role in metabolic disease research.

Case Study 1: Development of Anticancer Agents

A research group synthesized a series of piperazine derivatives, including this compound, leading to the discovery of compounds with enhanced selectivity and potency against cancer cells. The study emphasized structure-activity relationships (SAR) that guided further modifications to improve efficacy.

Case Study 2: Antimicrobial Screening

In a comparative study of antimicrobial agents, this compound was tested alongside established antibiotics. Results indicated that it exhibited comparable or superior activity against certain pathogens, warranting further investigation into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of tert-butyl piperazine-1-carboxylate derivatives with pyrimidine substituents. Key structural analogues include:

- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (): Replaces the 4-chloro-5-methylpyrimidine with a 5-bromopyrimidine.

- Tert-butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate (): Features an additional methyl group on the piperazine ring.

- Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (): Substitutes the pyrimidine ring with an amino-cyanophenyl group. The electron-rich aromatic system and cyano group may enhance solubility or enable nucleophilic substitution reactions, diverging from the chloro-methylpyrimidine’s reactivity profile .

Stability and Reactivity

- Degradation in acidic media: Compounds such as tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate () undergo degradation in simulated gastric fluid due to hydrolysis of the oxazolidinone ring. The target compound’s tert-butyl carbamate group may confer greater stability under similar conditions .

Biological Activity

Tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate (CAS No. 1261236-07-0) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 312.80 g/mol

- LogP : 2.4984 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 58.56 Ų

These properties suggest that the compound may have good permeability across biological membranes, which is often a desirable trait for drug candidates.

The biological activity of this compound is primarily associated with its interaction with various biological targets:

-

Metabotropic Glutamate Receptors (mGluRs) :

- The compound has been investigated for its effects on mGluR2, which plays a crucial role in neurotransmission and is implicated in various neurological disorders. It has shown promise as a modulator of these receptors, potentially offering therapeutic benefits in conditions like anxiety and depression .

- P-glycoprotein (P-gp) Interaction :

- Antibacterial Activity :

Pharmacological Properties

The pharmacological profile of this compound includes:

- Stability : The compound demonstrates significant stability in plasma and liver microsomes, which is critical for maintaining therapeutic levels in vivo .

- Efficacy : In vitro studies have shown that it can effectively modulate receptor activity, leading to physiological changes consistent with therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound or similar derivatives:

- Neuropharmacological Studies :

- Antimicrobial Testing :

- Drug Interaction Studies :

Summary Table of Biological Activities

Q & A

Q. Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution efficiency .

- Temperature Control : Lower temperatures reduce byproduct formation during coupling .

- Microwave-Assisted Synthesis : Accelerates reaction rates (e.g., 3 hours at 100°C vs. 24 hours conventionally) .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Question

How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

Methodology :

Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate) to identify shifts influenced by chloro/methyl groups .

X-ray Diffraction : Resolve ambiguities in stereochemistry or substituent positioning using single-crystal data (e.g., dihedral angles between aromatic rings) .

Computational Modeling : DFT calculations to predict H/C NMR chemical shifts and validate experimental data .

Case Study : Discrepancies in amino proton signals due to tautomerism can be resolved via variable-temperature NMR or deuterium exchange .

What strategies mitigate side reactions during functionalization of the piperazine ring?

Advanced Research Question

Challenges : Competing reactions at the piperazine nitrogen or pyrimidine chlorine.

Solutions :

- Protective Groups : Use Boc (tert-butyloxycarbonyl) to shield the piperazine nitrogen during alkylation/acylation .

- Regioselective Catalysis : Palladium catalysts (e.g., Pd(PPh)) for controlled cross-coupling at the pyrimidine chlorine .

- Low-Temperature Quenching : Halt reactions at 80% conversion to prevent over-functionalization .

Example : Microwave-assisted Suzuki coupling reduces side products by minimizing exposure to reactive intermediates .

How does the compound's stability under varying pH and temperature conditions affect experimental design?

Advanced Research Question

Stability Profile :

- pH Sensitivity : Degrades in acidic (pH < 3) or alkaline (pH > 10) conditions via Boc-group cleavage .

- Thermal Stability : Stable at 25°C but decomposes above 80°C, requiring refrigeration for long-term storage .

Q. Experimental Adjustments :

- Buffered Solutions : Use phosphate buffer (pH 7.4) for biological assays to maintain integrity .

- Short Reaction Times : Limit heating durations (e.g., 1–2 hours) during functionalization .

What computational methods predict the compound's interaction with biological targets?

Advanced Research Question

Approaches :

Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina; prioritize poses with hydrogen bonds to pyrimidine N1 or piperazine NH .

MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify critical residues for interaction .

QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methyl) with bioactivity using CoMFA/CoMSIA .

Validation : Compare computational results with in vitro assays (e.g., IC values for enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.